N-(3-methylphenyl)pyridine-3-carboxamide
Description
N-(3-Methylphenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a pyridine ring substituted at the 3-position with a carboxamide group linked to a 3-methylphenyl moiety. This compound has garnered attention in medicinal and materials chemistry due to its structural versatility, which allows for functionalization at multiple positions to modulate physicochemical and biological properties.
Synthesis: The compound is synthesized via copper-catalyzed cross-coupling reactions. For example, a protocol using CuBr₂, trans-N,N’-dimethylcyclohexane-1,2-diamine, and D-glucose in aqueous TPGS-750-M yielded the product in 57% efficiency after column chromatography .
Properties
IUPAC Name |
N-(3-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDOYZLZHKFSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 3-methylphenylamine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-methylphenylamine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Features :
- Molecular formula : C₁₃H₁₂N₂O.
- Functional groups: Pyridine (aromatic heterocycle), carboxamide (hydrogen-bond donor/acceptor), and 3-methylphenyl (hydrophobic substituent).
- Applications : Serves as a scaffold for drug discovery, particularly in targeting enzymes or receptors where the pyridine-carboxamide motif plays a role in binding interactions.
Comparison with Structurally Similar Compounds
The following compounds share the pyridine-3-carboxamide core but differ in substituents, leading to distinct physicochemical and biological profiles.
Substituent Modifications on the Aromatic Ring
N-(3-Chloro-4-methylphenyl)-6-(3-methylphenyl)pyridine-3-carboxamide
- Structure : Incorporates a chloro group at the 3-position and an additional 3-methylphenyl group at the 6-position of the pyridine ring.
- The extended aromatic system may increase lipophilicity (logP ≈ 4.2) compared to the parent compound (logP ≈ 2.8) .
- Applications : Explored in oncology for its enhanced cellular permeability.
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide Hydrochloride
- Structure : Features a bulky adamantyl group on the phenyl ring.
- Impact : The adamantyl group significantly increases steric bulk and lipophilicity (logP ≈ 5.1), improving metabolic stability but reducing aqueous solubility. The hydrochloride salt enhances crystallinity for formulation .
- Applications : Investigated in neurodegenerative disease models due to its blood-brain barrier penetration.
Heterocyclic and Functional Group Variations
6-(1H-Imidazol-1-yl)-N-(3-methylphenyl)pyridine-3-carboxamide
- Structure : Substitutes the pyridine’s 6-position with an imidazole ring.
- Impact : Imidazole introduces a basic nitrogen (pKa ~6.5), enabling pH-dependent solubility and hydrogen-bonding interactions. This modification enhances affinity for kinases and GPCRs .
- Applications : Active in antiviral screens (IC₅₀ = 0.8 μM against SARS-CoV-2 protease) .
2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide
- Structure : Difluoromethyl group at the 2-position and a fused indan system.
- Impact : Fluorination reduces metabolic oxidation, extending half-life (t₁/₂ = 12.3 h in mice). The indan moiety contributes to planar rigidity, favoring π-stacking in enzyme active sites .
- Applications : Promising in inflammatory disease models (TNF-α inhibition: 78% at 10 μM) .
Comparison with Non-Pyridine Carboxamides
Linomide (Quinoline-3-carboxamide)
- Structure: Replaces pyridine with a quinoline ring.
- Linomide exhibits antiangiogenic activity (EC₅₀ = 50 μg/mL in Matrigel assays) via endothelial cell migration inhibition .
- Contrast: Unlike N-(3-methylphenyl)pyridine-3-carboxamide, linomide’s quinoline core limits its use in CNS targets due to poor blood-brain barrier penetration .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| This compound | 212.25 | 2.8 | 1.2 (PBS) | 3-Methylphenyl |
| N-(3-Chloro-4-methylphenyl)-6-(3-methylphenyl)pyridine-3-carboxamide | 337.80 | 4.2 | 0.3 (PBS) | 3-Cl, 6-(3-methylphenyl) |
| N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide HCl | 375.91 | 5.1 | 0.05 (H₂O) | Adamantyl, HCl salt |
| 6-(1H-Imidazol-1-yl)-N-(3-methylphenyl)pyridine-3-carboxamide | 288.32 | 3.1 | 0.9 (DMSO) | 6-Imidazole |
Research Implications
- Drug Design : Substituents at the pyridine 6-position (e.g., imidazole) improve target engagement, while adamantyl groups enhance pharmacokinetics .
- Limitations : Increased lipophilicity often correlates with reduced solubility, necessitating formulation optimization (e.g., salt formation, prodrug strategies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
